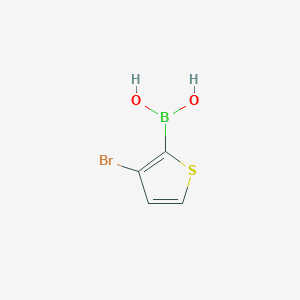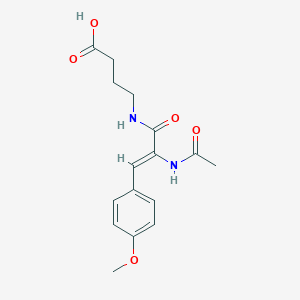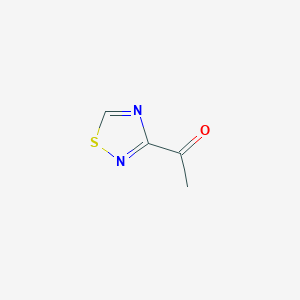
3-Aminobenzofuran-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminobenzofuran-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a yellow crystalline powder that is soluble in water and organic solvents. Its molecular formula is C9H7NO2, and its molecular weight is 161.16 g/mol.
Wirkmechanismus
The mechanism of action of 3-Aminobenzofuran-2-carbaldehyde is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth of cancer cells by disrupting their DNA synthesis.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Aminobenzofuran-2-carbaldehyde have been investigated in several studies. In one study, it was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Aminobenzofuran-2-carbaldehyde in lab experiments is its high purity and stability. This makes it easy to handle and store. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-Aminobenzofuran-2-carbaldehyde. One direction is to investigate its potential applications in the development of new anti-cancer drugs. Another direction is to explore its use as a fluorescent probe in analytical chemistry. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 3-Aminobenzofuran-2-carbaldehyde can be achieved through several methods. One of the most commonly used methods is the reaction of 2-nitrobenzaldehyde with 3-aminophenol in the presence of a reducing agent such as sodium dithionite. The reaction yields 3-Aminobenzofuran-2-carbaldehyde as the final product.
Wissenschaftliche Forschungsanwendungen
3-Aminobenzofuran-2-carbaldehyde has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been evaluated for its anti-cancer activity. In one study, it was found to exhibit potent anti-proliferative activity against human breast cancer cells.
Eigenschaften
CAS-Nummer |
163079-28-5 |
|---|---|
Produktname |
3-Aminobenzofuran-2-carbaldehyde |
Molekularformel |
C9H7NO2 |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
3-amino-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO2/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H,10H2 |
InChI-Schlüssel |
BTUVZABWGHCEMW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(O2)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B60298.png)



![N-[2-acetamido-4-(hydrazinecarbonyl)phenyl]acetamide](/img/structure/B60324.png)

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)


![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)

![Benzothiazole, 2-[(1-methylethoxy)methyl]-](/img/structure/B60337.png)